tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate
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Overview
Description
tert-Butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a synthetic organic compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The presence of the tert-butyl group and the difluoropropyl substituent adds to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tricyclo[1.1.1.0]pentane (TCP) and alkyl halides.
Reaction Conditions: The reaction is carried out under mild conditions using triethylborane-initiated atom-transfer radical addition ring-opening of TCP with alkyl halides.
Functional Group Tolerance: This method displays broad substrate scope and functional group tolerance, enabling the synthesis of various derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where the difluoropropyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis due to its unique structural properties and reactivity .
Biology: In biological research, the compound can be used to study the effects of fluorinated substituents on biological activity and molecular interactions .
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and medicinal chemistry .
Industry: In industrial applications, the compound can be used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets through its functional groups. The difluoropropyl group can participate in hydrogen bonding and other non-covalent interactions, while the bicyclo[1.1.1]pentane core provides structural rigidity . The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
tert-Butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar structure but with a single fluorine atom instead of a difluoropropyl group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound contains an amino group instead of the difluoropropyl group.
Uniqueness: The presence of the difluoropropyl group in tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and other applications .
Properties
Molecular Formula |
C13H21F2NO2 |
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Molecular Weight |
261.31 g/mol |
IUPAC Name |
tert-butyl N-[3-(2,2-difluoropropyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C13H21F2NO2/c1-10(2,3)18-9(17)16-13-6-12(7-13,8-13)5-11(4,14)15/h5-8H2,1-4H3,(H,16,17) |
InChI Key |
BJUZBAXCXGMQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(C)(F)F |
Origin of Product |
United States |
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